Piperazine, 1-((5,7-dibromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride
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Overview
Description
Piperazine, 1-((5,7-dibromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzofuran ring substituted with bromine, methoxy, and methyl groups, and a piperazine ring substituted with a carbonyl group and a methyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
The synthesis of Piperazine, 1-((5,7-dibromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a series of reactions starting from a suitable phenol derivative. Bromination is carried out using bromine or a brominating agent to introduce bromine atoms at the desired positions.
Methoxylation and Methylation: Methoxy and methyl groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the benzofuran ring through a carbonylation reaction.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial production methods may involve optimization of these steps to improve yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Piperazine, 1-((5,7-dibromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the benzofuran ring can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Piperazine, 1-((5,7-dibromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-((5,7-dibromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Piperazine, 1-((5,7-dibromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride can be compared with other piperazine derivatives and benzofuran compounds:
Piperazine Derivatives: Similar compounds include Piperazine, 1-(2-benzofuranylcarbonyl)-4-methyl-, hydrochloride and Piperazine, 1-(4-methoxybenzoyl)-4-methyl-, hydrochloride. These compounds share the piperazine ring but differ in the substituents on the benzofuran ring.
Benzofuran Compounds: Similar compounds include 5,7-dibromo-6-methoxy-3-methylbenzofuran and 5,7-dibromo-6-methoxybenzofuran-2-carboxylic acid. These compounds share the benzofuran ring but differ in the substituents on the piperazine ring.
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties.
Properties
CAS No. |
35689-02-2 |
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Molecular Formula |
C16H19Br2ClN2O3 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(5,7-dibromo-6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H18Br2N2O3.ClH/c1-9-10-8-11(17)15(22-3)12(18)14(10)23-13(9)16(21)20-6-4-19(2)5-7-20;/h8H,4-7H2,1-3H3;1H |
InChI Key |
YCOUAWRIFUYZTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C(=C(C=C12)Br)OC)Br)C(=O)N3CCN(CC3)C.Cl |
Origin of Product |
United States |
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